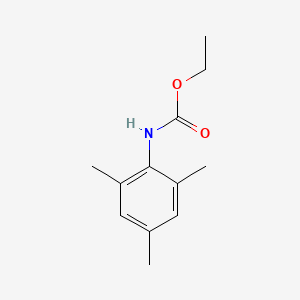

Ethyl mesitylcarbamate

Description

Ethyl mesitylcarbamate (systematic name: ethyl [2,4,6-trimethylphenyl]carbamate) is a carbamate ester derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a carbamate backbone. Carbamates are widely used in agrochemicals, pharmaceuticals, and polymer industries due to their stability and functional versatility.

Properties

CAS No. |

51977-16-3 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl N-(2,4,6-trimethylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-5-15-12(14)13-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,13,14) |

InChI Key |

WYIPHACQNKZRMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl mesitylcarbamate can be synthesized through the reaction of mesitylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid by-product. The general reaction scheme is as follows: [ \text{Mesitylene} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts, such as dimethyl carbonate and iron-based catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl mesitylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Ethyl mesitylcarbamate serves as an important intermediate in organic synthesis. Its structure allows for diverse reactions, making it a valuable building block for synthesizing complex molecules.

Key Reactions:

- Michael Addition : this compound can undergo Michael addition reactions with various nucleophiles, leading to the formation of β-amino acids and other derivatives.

- Cyclization Reactions : It can participate in cyclization reactions to form nitrogen-containing heterocycles, which are essential in medicinal chemistry.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its potential therapeutic properties.

Case Studies:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain synthesized derivatives showed significant inhibition of tumor growth in vitro.

- Antimicrobial Properties : this compound and its derivatives have shown promising antimicrobial activity against various pathogens, which could lead to the development of new antibiotics.

Materials Science

This compound is also explored for its role in materials science, particularly in the development of polymers and coatings.

Applications:

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymeric materials with enhanced thermal and mechanical properties.

- Coatings : The compound has been incorporated into coatings that provide improved resistance to environmental degradation.

Data Tables and Analysis

The following tables summarize key findings related to the applications of this compound:

Mechanism of Action

Ethyl mesitylcarbamate can be compared with other carbamate esters, such as methyl carbamate and phenyl carbamate. While all these compounds share a common carbamate functional group, this compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other carbamates may not be suitable .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The molecular structure of ethyl mesitylcarbamate distinguishes it from simpler carbamates like ethyl carbamate (CAS 51-79-6) and methyl-substituted derivatives. Key differences include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl carbamate | 51-79-6 | C₃H₇NO₂ | 89.09 | Ethyl ester, carbamate |

| Methyl (3-hydroxyphenyl)-carbamate | 13683-89-1 | C₈H₉NO₃ | 167.16 | Methyl ester, phenolic -OH |

| Methyl (2,2-dimethoxyethyl)carbamate | 71556-07-5 | C₆H₁₃NO₄ | 163.17 | Methyl ester, dimethoxyethyl |

| Ethyl amidinomethylcarbamate, dimethyl derivative | 65150-83-6 | C₇H₁₅N₃O₂ | 173.21 | Ethyl ester, amidine moiety |

Toxicity and Hazard Profiles

Toxicity data for analogous carbamates reveals critical trends:

Acute Toxicity:

- Methyl (2,2-dimethoxyethyl)carbamate : Classified as hazardous based on acute toxicity (oral, dermal, inhalation), with safety protocols requiring gloves, face shields, and proper ventilation .

- Ethyl carbamate: Known carcinogen (IARC Group 2A), with detection limits in beverages as low as 1 μg/L using GC-ECD methods .

- Methyl (3-hydroxyphenyl)-carbamate: Limited acute toxicity data; recommended precautions include avoiding skin/eye contact .

Chronic Effects:

- Acetyl Methyl Carbinol (a related compound): No long-term health data available, emphasizing the need for exposure control .

Handling and Stability

Comparative stability and reactivity:

This compound’s stability is likely comparable to methyl-substituted carbamates, but its mesityl group may enhance steric protection against hydrolysis .

Analytical Methods

Analytical techniques for carbamates vary by matrix:

Biological Activity

Ethyl mesitylcarbamate (EMC) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity of EMC, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structure:

- Chemical Formula : C₈H₁₅NO₂

- Molecular Weight : 155.21 g/mol

- IUPAC Name : Ethyl 4,4-dimethyl-3-oxobutyrate

The compound features a mesityl group, which contributes to its unique properties and biological interactions.

- Enzymatic Inhibition : EMC has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that EMC can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Neuroprotective Effects : Research indicates that EMC exhibits neuroprotective properties, potentially through the modulation of neurotransmitter systems. It has been linked to the upregulation of genes involved in neuronal survival and stress response mechanisms .

- Antioxidant Activity : EMC has demonstrated antioxidant effects, which may help mitigate oxidative stress in cellular environments. This activity is significant in preventing cellular damage associated with various diseases .

Toxicological Profile

The toxicological assessment of EMC reveals several important findings:

- Chronic Exposure Effects : Studies using model organisms such as Caenorhabditis elegans indicate that chronic exposure to EMC can lead to growth inhibition and reproductive toxicity. Specifically, concentrations above 50 mM resulted in significant reductions in body size and brood size .

- Gene Expression Changes : RNA sequencing studies have shown that EMC exposure activates numerous genes related to xenobiotic detoxification and oxidative stress responses. The differential expression of over 4,000 genes was observed following exposure, highlighting the compound's impact on cellular physiology .

Case Study 1: Neurodegenerative Effects

A study investigated the long-term effects of EMC on dopaminergic neurons in C. elegans. Results indicated that exposure led to neurodegeneration characterized by morphological changes in neurons and alterations in gene expression related to neuroactive ligand-receptor interactions. The findings suggest potential implications for neurodegenerative diseases .

Case Study 2: Antitumor Activity

Recent research has explored the antitumor potential of EMC derivatives. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating significant anti-gastric cancer activity through inhibition of topoisomerase I activity . This suggests a promising avenue for developing chemotherapeutic agents based on EMC.

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Biological Activity | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| EMC-1 | Antitumor | 25 | Topoisomerase I inhibition |

| EMC-2 | Neuroprotective | 15 | Neurotransmitter modulation |

| EMC-3 | Antioxidant | 30 | Free radical scavenging |

Table 2: Toxicological Effects of this compound on C. elegans

| Concentration (mM) | Body Size Reduction (%) | Brood Size Reduction (%) |

|---|---|---|

| 50 | 9 | No significant effect |

| 100 | 12 | 59 |

| 150 | 69 | 93 |

Q & A

Q. How should researchers document the use of this compound in animal or human studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.